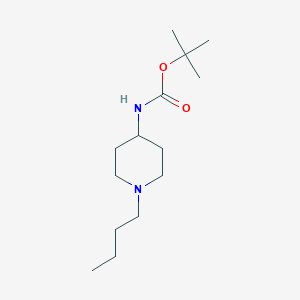![molecular formula C7H14N2 B111721 (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole CAS No. 1353644-77-5](/img/structure/B111721.png)
(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole” is a chemical compound with the CAS Number: 1353644-77-5 . It has a molecular weight of 126.2 and its IUPAC name is (3aR,6aR)-1-methyloctahydropyrrolo[3,4-b]pyrrole . The compound is stored at 4°C and protected from light .
Synthesis Analysis
The synthesis of pyrroles, including “(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole”, can be achieved through various methods . For instance, the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride allows the synthesis of N-substituted pyrroles under very mild reaction conditions .Molecular Structure Analysis
The molecular structure of “(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole” can be represented by the linear formula C7H14N2 . The InChI code for this compound is 1S/C7H14N2/c1-9-3-2-6-4-8-5-7(6)9/h6-8H,2-5H2,1H3/t6-,7+/m1/s1 .Chemical Reactions Analysis
Pyrroles, including “(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole”, can undergo various chemical reactions . For example, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides N-substituted pyrroles .Physical And Chemical Properties Analysis
“(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole” is a liquid with a boiling point of 161.5±8.0 C at 760 mmHg .科学的研究の応用
Organic Electronics and Dyes
Diketopyrrolopyrroles (DPPs), closely related to pyrrolopyrrole compounds, are utilized extensively as high-quality pigments and materials in organic electronics. Their applications span across field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. These compounds exhibit a strong bathochromic shift in absorption and an increase in two-photon absorption cross-section due to chromophore extension, making them attractive for a broad spectrum of optical and electronic applications. The synthesis methods for DPPs are straightforward, and their stability and near-unity fluorescence quantum yield continue to drive research interest in expanding their real-world applications (Grzybowski & Gryko, 2015).
Pharmaceutical Research
Pyrrole-based compounds, including those structurally similar to "(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole," are explored extensively in drug discovery for their anticancer, antimicrobial, and antiviral activities. The pyrrole nucleus is recognized for its pharmacophore unit in many drugs, indicating its significance in medicinal chemistry. This review highlighted pyrrole and its hetero-fused derivatives with specific targets responsible for their biological activity, underscoring the potential of pyrrole-based compounds in pharmaceutical applications (Li Petri et al., 2020).
Supramolecular Chemistry
Calix[4]pyrroles and related structures, which are part of the same chemical family as "(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole," serve as key components in the self-assembly of supramolecular capsules. These compounds are synthesized easily and have been used in anion binding and sensing due to their unique anion-binding properties that differ from regular calix[4]pyrroles. The different binding modes and the ability for selective chemical modification make N-confused calix[4]pyrroles and their derivatives valuable for constructing molecular capsules with potential applications in sensing and molecular recognition (Anzenbacher et al., 2006).
Safety And Hazards
The safety information for “(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole” includes several hazard statements such as H302, H315, H319, H332, H335 . Precautionary measures include P233, P260, P261, P270, P271, P280, P301+P312, P302+P352, P304, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P340, P362, P403+P233, P405, P501 .
特性
IUPAC Name |
(3aR,6aR)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-3-2-6-4-8-5-7(6)9/h6-8H,2-5H2,1H3/t6-,7+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZIWBWEHFZIMT-RQJHMYQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C1CNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]2[C@@H]1CNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole | |
CAS RN |
877212-98-1 |
Source


|
| Record name | rac-(3aR,6aR)-1-methyl-octahydropyrrolo[2,3-c]pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(E)-2-Aminoethenyl]dimethylamine](/img/structure/B111639.png)
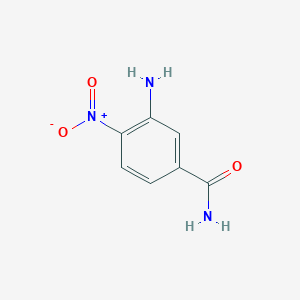
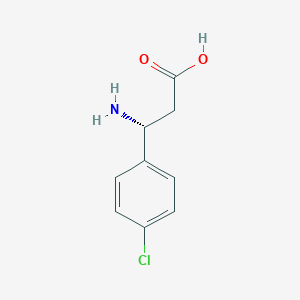
![2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B111656.png)
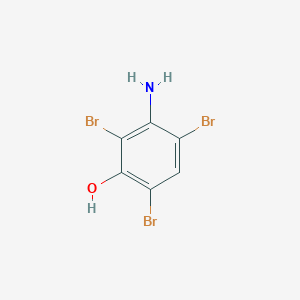

![1-Benzyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B111663.png)
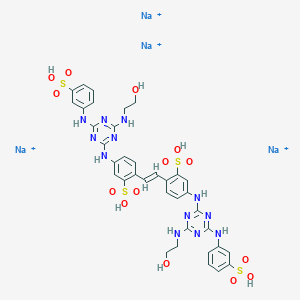
![6-Amino-3-methyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B111672.png)
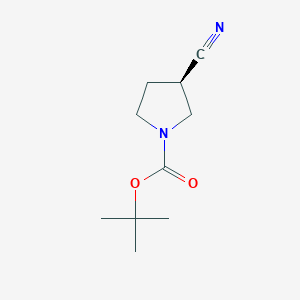
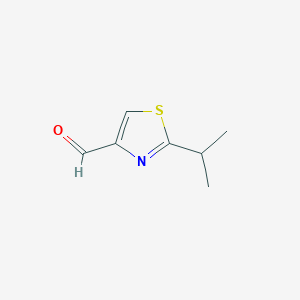
![Ethyl 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B111691.png)
